molecular formula C₂₉H₃₄N₂O₄ B1153921 N2-Des(L-valinyl) N2-Formal Lopinavir

N2-Des(L-valinyl) N2-Formal Lopinavir

Cat. No.: B1153921
M. Wt: 474.59
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Des(L-valinyl) N2-Formal Lopinavir is a high-purity research chemical designed for use in pharmaceutical development and analytical studies. As a derivative of Lopinavir, a well-characterized antiretroviral agent , this compound is particularly valuable for investigating the structure-activity relationships (SAR) of HIV-1 protease inhibitors . Researchers utilize this and related analogs as critical analytical standards in methods such as HPLC to support the quantification, metabolite profiling, and quality control of new drug candidates . Lopinavir itself functions as a peptidomimetic inhibitor of the HIV-1 protease enzyme . By mimicking the natural substrate of the protease, it prevents the cleavage of the Gag-Pol polyprotein, which is an essential step in the viral life cycle. This inhibition leads to the production of immature and non-infectious viral particles . Studying modified structures like this compound provides deeper insights into the binding interactions and metabolic pathways of this drug class, fueling the discovery of next-generation therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₉H₃₄N₂O₄

Molecular Weight

474.59

Synonyms

N-((2S,4S,5R)-5-Benzyl-9-(2,6-dimethylphenyl)-4-hydroxy-7-oxo-1-phenylnonan-2-yl)formamide

Origin of Product

United States

Formation Pathways and Chemical Derivation Studies of N2 Des L Valinyl N2 Formal Lopinavir

Investigation of Synthetic Byproduct Generation Mechanisms

The synthesis of Lopinavir (B192967) is a multi-step process, and like many complex organic syntheses, it is susceptible to the formation of various process-related impurities. mdpi.comnih.gov These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. nih.gov While direct evidence from the provided search results detailing the formation of N2-Des(L-valinyl) N2-Formal Lopinavir as a synthetic byproduct is limited, we can infer potential pathways based on the synthesis of related impurities.

One notable related substance is Lopinavir EP Impurity B, chemically identified as (2S)-N-[(1S,3S,4S)-1-benzyl-4-(formylamino)-3-hydroxy-5-phenylpentyl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. researchgate.net Research has been conducted on the synthesis of this and other process-related impurities of Lopinavir. researchgate.net The synthesis of Impurity B involves a formylation step, where a formyl group (CHO) is introduced. researchgate.net It is plausible that similar formylating conditions or reagents present during the synthesis of Lopinavir could lead to the formation of this compound.

The formylation could potentially occur on a precursor molecule that has already lost the L-valinyl group or on the Lopinavir molecule itself, followed by the cleavage of the valinyl moiety. The presence of formic acid, which can act as a formylating agent, has been noted in the synthesis of related impurities. researchgate.net

Impurity NamePotential OriginRelevant Synthetic StepReference
Lopinavir EP Impurity BSide reaction during synthesisFormylation of a precursor amine researchgate.net
This compoundHypothesized to be a synthetic byproductFormylation of a de-valinated intermediate or degradation of a formylated Lopinavir speciesInferred from researchgate.net

Studies on Degradation Pathways Leading to this compound Formation

The formation of this compound is likely a result of the degradation of the Lopinavir molecule under certain conditions. Forced degradation studies are crucial in identifying potential degradation products and understanding the stability of a drug substance.

Forced degradation studies on Lopinavir have been performed under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. researchgate.net These studies have shown that Lopinavir can degrade, leading to the formation of several degradation products. researchgate.net While the specific structure of this compound is not explicitly identified in the provided abstracts of these degradation studies, the general pathways of hydrolysis and C-N bond cleavage are mentioned, which are critical for the formation of this impurity.

The cleavage of amide bonds, such as the one connecting the L-valinyl group to the main Lopinavir scaffold, is a common hydrolytic degradation pathway for peptide and peptidomimetic drugs.

The formation of this compound involves two key chemical transformations: the cleavage of the L-valinyl group and the formylation of the newly exposed primary amine at the N2 position.

Valinyl Cleavage: The cleavage of the amide bond linking the L-valine residue can occur via hydrolysis. This reaction is typically catalyzed by acidic or basic conditions. In the context of drug degradation, this could happen if the drug product is exposed to inappropriate pH conditions.

N2-Formalization: The source of the formyl group in a degradation scenario is less straightforward. It could potentially arise from the degradation of other components in the formulation or from impurities in the solvents or excipients. For instance, formaldehyde (B43269) or formic acid, if present as impurities, could react with the primary amine formed after the valinyl cleavage to yield the N-formyl derivative.

Degradation ConditionPotential TransformationResulting MoietyReference
Acid/Base HydrolysisCleavage of the L-valinyl amide bondPrimary amine at N2 positionInferred from researchgate.net
Presence of formylating agents (e.g., formic acid impurity)Reaction with the primary amineN-formyl groupHypothesized

Hypothesized Chemical Reactions for this compound Synthesis in Research Settings

While a specific synthetic route for this compound is not detailed in the provided search results, a plausible synthesis can be hypothesized based on the known chemistry of Lopinavir and its impurities. The synthesis would likely involve two main steps:

Cleavage of the L-valinyl group: This could be achieved by treating Lopinavir with a strong acid or base to induce hydrolysis of the amide bond.

Formylation of the resulting primary amine: The intermediate product, N2-Des(L-valinyl) Lopinavir, which now has a free primary amine at the N2 position, could then be formylated. Standard formylating reagents such as formic acid in the presence of a coupling agent, or a mixed anhydride (B1165640) of formic acid, could be employed.

A research paper on the synthesis of Lopinavir process-related impurities describes the formylation of a precursor amine using formic acid and zinc dust, which supports the feasibility of such a reaction. researchgate.net

Hypothesized Synthetic Scheme:

Lopinavir + Strong Acid/Base → N2-Des(L-valinyl) Lopinavir + L-Valine

N2-Des(L-valinyl) Lopinavir + Formylating Agent (e.g., Formic Acid) → this compound

This hypothesized pathway provides a logical route for the intentional synthesis of this impurity for use as a reference standard in analytical method development and validation. The existence of commercial suppliers for this compound and its deuterated analog further confirms that its synthesis is achievable. clearsynth.comusbio.net

Academic Methodologies for the Synthesis and Characterization of N2 Des L Valinyl N2 Formal Lopinavir Reference Materials

Synthetic Strategies for Preparing N2-Des(L-valinyl) N2-Formal Lopinavir (B192967) for Research Standards

The synthesis of N2-Des(L-valinyl) N2-Formal Lopinavir as a reference material necessitates a strategic approach that begins with a suitable precursor and employs a controlled chemical transformation to introduce the formal group.

A documented method for the synthesis of a compound chemically identical to this compound, referred to as Lopinavir EP Impurity B, involves the formylation of the corresponding amine precursor researchgate.net. In this reported synthesis, the amine precursor is treated with formic acid in the presence of zinc dust in a toluene solvent system. The reaction mixture is heated to reflux for several hours to drive the formylation to completion. Following the reaction, a standard work-up procedure involving filtration and removal of the solvent is employed. The final purification is achieved through silica gel column chromatography to isolate the desired N-formylated product researchgate.net.

Chemical Reaction Optimization and Yield Enhancement Studies

To establish a robust and efficient synthesis for a reference standard, optimization of the reaction conditions is a critical academic exercise. For the N-formylation of the N2-Des(L-valinyl) Lopinavir precursor, several parameters can be systematically varied to enhance the reaction yield and purity of the final product.

Table 1: Parameters for Optimization of N-Formylation Reaction

ParameterVariables to InvestigateRationale for Optimization
Formylating Agent Formic acid, Ethyl formate, Acetic formic anhydride (B1165640)To assess the reactivity and selectivity of different formylating agents.
Catalyst/Reagent Zinc dust, Dehydrating agents (e.g., DCC, EDC)To explore different activation methods for the formylation reaction.
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (ACN)To evaluate the effect of solvent polarity and azeotropic water removal on reaction efficiency.
Temperature Room temperature to refluxTo determine the optimal temperature for reaction rate and minimization of side products.
Reaction Time Monitored by TLC or HPLCTo identify the point of maximum conversion and prevent degradation of the product.

Yield enhancement studies would involve conducting a series of small-scale reactions, systematically altering one variable at a time while keeping others constant. The progress and outcome of each reaction would be monitored by chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product. The final yield and purity of the isolated product from each reaction would be quantified to identify the optimal set of conditions.

Isotopic Labeling Techniques for this compound-d9 Synthesis in Research

Isotopically labeled internal standards are indispensable for quantitative bioanalytical studies using mass spectrometry. The synthesis of this compound-d9 would logically involve the introduction of deuterium atoms at a stable position in the molecule. A common strategy for introducing a deuterated formyl group is to use a deuterated formylating agent.

A plausible synthetic approach for this compound-d9 would utilize deuterated formic acid (DCOOD) as the source of the deuterated formyl group. The reaction would proceed in a similar manner to the synthesis of the unlabeled compound, where the N2-Des(L-valinyl) Lopinavir precursor is reacted with deuterated formic acid.

Table 2: Proposed Synthesis of this compound-d9

StepReactantsReagents/ConditionsProduct
1(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamideDeuterated formic acid (DCOOD), Zinc dust, Toluene, RefluxN2-Des(L-valinyl) N2-Formal-d1 Lopinavir

Note: While the primary goal is a d9 labeled compound, the specific location of the nine deuterium atoms would depend on the availability of deuterated starting materials. A more practical approach for achieving a higher level of deuteration might involve using a deuterated precursor if available. However, for the purpose of this academic discussion, the formylation step with a deuterated agent is a key concept.

The purification and characterization of the deuterated analog would follow similar procedures to the unlabeled compound, with mass spectrometry being a critical tool to confirm the incorporation and extent of deuterium labeling.

Advanced Analytical Techniques for Structural Elucidation (Excluding Basic Compound Identification Data)

The definitive confirmation of the structure of a newly synthesized reference material like this compound relies on the application of advanced spectroscopic and chromatographic techniques.

Application of High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Academic Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would provide further structural confirmation. For this compound, characteristic fragmentation would involve the loss of the formyl group and other predictable cleavages of the lopinavir backbone, which can be compared to the fragmentation of lopinavir and its other known impurities nih.gov.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Key Observations
¹H NMR Appearance of a singlet for the formyl proton (~8.1 ppm). Characteristic signals for the aromatic and aliphatic protons of the lopinavir core structure.
¹³C NMR Appearance of a signal for the formyl carbon (~160-165 ppm). Resonances corresponding to the carbons of the lopinavir backbone.
HRMS Accurate mass measurement consistent with the molecular formula C28H38N4O4.
MS/MS Fragmentation pattern showing loss of the formyl group (CHO) and other characteristic fragments of the lopinavir structure.

Chromatographic Purity Assessment in Research Material Preparation

The purity of a reference standard is of utmost importance. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds nih.govnih.gov.

A reversed-phase HPLC method would be developed and validated to determine the purity of the synthesized this compound. The method would typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol) researchgate.netajol.info. A gradient elution program is often employed for the analysis of drug substances and their impurities to achieve optimal separation nih.gov.

The purity assessment would be performed using a UV detector, and the peak area percentage of the main component would be calculated to determine the purity. The method should be validated for specificity, linearity, precision, accuracy, and robustness to ensure reliable and accurate purity determination.

Table 4: Typical Parameters for HPLC Purity Assessment

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210-260 nm)
Injection Volume 10-20 µL
Column Temperature 25-40 °C

Advanced Analytical Method Development for N2 Des L Valinyl N2 Formal Lopinavir in Research Samples

Development of Chromatographic Separation Methods for Lopinavir-Related Impurities

The separation and profiling of impurities in pharmaceutical compounds are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of lopinavir (B192967) and its related compounds. Researchers have developed various methods to achieve effective separation of lopinavir from its impurities. These methods typically utilize C8 or C18 stationary phases, which provide the necessary hydrophobicity to retain lopinavir and its structurally similar impurities. pharmaffiliates.comnih.gov

A common approach involves gradient elution, where the mobile phase composition is altered during the analytical run to optimize the separation of compounds with varying polarities. A typical mobile phase consists of an aqueous buffer, such as potassium phosphate (B84403), and an organic modifier, most commonly acetonitrile (B52724). nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the analytes and thus their retention behavior. For instance, a study on lopinavir impurity profiling employed a YMC Pack ODS-AQ column with a gradient of 0.02 M potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile. nih.gov

The detection of lopinavir and its impurities is generally performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths. A detection wavelength of around 210 nm is often chosen to ensure the sensitive detection of lopinavir and its related substances. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, and heat, are instrumental in developing stability-indicating HPLC methods. tsijournals.com These studies help to ensure that the analytical method can separate the API from any potential degradation products, including formal-related impurities that might form under specific stress conditions.

Interactive Table 1: Exemplary HPLC Conditions for Lopinavir Impurity Profiling

ParameterConditionReference
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.02 M KH2PO4 (pH 2.5) nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Gradient nih.gov
Detector PDA at 210 nm nih.gov
Column Temperature 45 °C nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

For the analysis of lopinavir and its impurities, UPLC methods provide enhanced separation efficiency, allowing for the detection of trace-level impurities that might not be resolved by HPLC. scielo.br A validated UPLC method for the quantitation of lopinavir and its impurities utilized an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm). scielo.br The separation was achieved with a gradient mobile phase consisting of triethylamine (B128534) in water (pH 2.2) and a mixture of acetonitrile and methanol. scielo.br The use of a PDA detector set at 215 nm enabled the sensitive detection of the analytes. scielo.br

The shorter analysis times offered by UPLC are particularly advantageous in high-throughput screening environments common in pharmaceutical research and development. The enhanced resolution is also critical for separating structurally similar impurities, such as isomers or compounds with minor modifications like the addition of a formal group.

Interactive Table 2: Representative UPLC Conditions for Enhanced Separation of Lopinavir Impurities

ParameterConditionReference
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) scielo.br
Mobile Phase A Triethylamine in water (pH 2.2) scielo.br
Mobile Phase B 0.1% H3PO4 in Acetonitrile:Methanol (85:15) scielo.br
Elution Gradient scielo.br
Flow Rate 0.4 mL/min scielo.br
Detector PDA at 215 nm scielo.br
Column Temperature 30 °C scielo.br

Coupled Analytical Techniques for N2-Des(L-valinyl) N2-Formal Lopinavir Detection and Quantification

While chromatographic techniques provide excellent separation, the definitive identification and sensitive quantification of trace impurities often require coupling with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the structural elucidation and trace-level quantification of pharmaceutical impurities. For a compound like this compound, LC-MS provides not only retention time data but also crucial mass-to-charge ratio (m/z) information, which aids in its identification.

In LC-MS analysis of lopinavir and its related substances, electrospray ionization (ESI) is a commonly used ionization technique, typically operated in the positive ion mode. The protonated molecule [M+H]+ of lopinavir is observed at an m/z that corresponds to its molecular weight. The fragmentation pattern of the parent ion in MS/MS experiments provides structural information that can be used to identify impurities. For instance, the fragmentation of lopinavir often involves the cleavage of its amide bonds.

The development of a sensitive LC-MS/MS method for the simultaneous quantification of lopinavir and other antiretroviral drugs has been reported, demonstrating the power of this technique for trace analysis in complex matrices. nih.gov While a specific LC-MS method for this compound is not explicitly detailed in the reviewed literature, the established methods for lopinavir impurity profiling can be adapted. The expected mass difference corresponding to the substitution of the L-valinyl group with a formal group would be a key indicator for its detection. The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, would further enhance the confidence in identification by providing accurate mass measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, large and non-volatile molecules like lopinavir and its impurities, including this compound, are generally not amenable to direct GC-MS analysis due to their low volatility and potential for thermal degradation in the GC inlet.

For GC-MS to be applicable, a derivatization step would be necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. This process adds complexity and potential for analytical variability. Given the availability of highly sensitive and specific LC-MS methods that can directly analyze these compounds in their native form, GC-MS is not a commonly employed technique for the analysis of lopinavir and its related impurities. The potential for thermal decomposition of such complex molecules in the GC injector is a significant concern that limits the utility of this technique. researchgate.net

Method Validation Parameters for Academic Analytical Research

The validation of an analytical method is crucial to ensure its reliability and reproducibility for its intended purpose. In an academic research setting, key validation parameters, as guided by organizations like the International Council for Harmonisation (ICH), should be addressed.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the analysis of this compound, this would involve demonstrating that the chromatographic peak for this impurity is well-resolved from lopinavir and other related substances. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the peak area versus concentration. tsijournals.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the impurity is added to a sample matrix and the recovery is calculated. tsijournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels (e.g., repeatability and intermediate precision). tsijournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br These are critical parameters for the analysis of trace impurities.

By systematically developing and validating analytical methods based on these parameters, researchers can ensure the generation of high-quality, reliable data for the characterization of impurities like this compound.

Specificity and Selectivity Studies for this compound

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, specificity studies are designed to demonstrate that the analytical method can distinguish this specific compound from Lopinavir and other known related substances.

Forced degradation studies are a cornerstone of establishing specificity. In these studies, Lopinavir is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. tsijournals.comrjptonline.org The analytical method is then employed to analyze these stressed samples. An effective method will demonstrate baseline separation of the this compound peak from the peaks of the parent drug and any degradation products formed.

High-performance liquid chromatography (HPLC) is a commonly utilized technique for these studies. A typical reversed-phase HPLC (RP-HPLC) method might employ a C18 column with a gradient elution system. For instance, a mobile phase consisting of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate adjusted to a specific pH) and an organic modifier like acetonitrile is often used. nih.gov The detector, commonly a photodiode array (PDA) detector, is set at a wavelength where Lopinavir and its impurities exhibit significant absorbance, such as 210 nm or 220 nm. rjptonline.orgnih.gov

The selectivity of the method is confirmed by demonstrating that there is no interference from other components at the retention time of this compound. This is often achieved by co-injecting a solution containing a known standard of this compound with the stressed samples to ensure peak purity and resolution from adjacent peaks. A resolution of greater than 1.5 between adjacent peaks is generally considered acceptable.

A study on Lopinavir and its related substances demonstrated the separation of multiple impurities using a gradient RP-HPLC method, confirming the specificity of the method for each impurity. nih.gov While specific data for this compound was not singled out, the methodology is directly applicable.

Table 1: Illustrative Chromatographic Conditions for Specificity Studies

ParameterCondition
Instrument High-Performance Liquid Chromatograph with PDA Detector
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.02 M KH2PO4 (pH 2.5) nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient Elution Time-based gradient from A to B
Flow Rate 1.0 mL/min
Column Temperature 45 °C nih.gov
Detection Wavelength 210 nm nih.gov
Injection Volume 10 µL

Accuracy and Precision Assessment in Research Laboratory Settings

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is typically assessed using recovery studies by spiking a known amount of the this compound standard into a sample matrix. The percentage recovery is then calculated. For related substances, accuracy is often evaluated at multiple concentration levels, for instance, at the limit of quantitation (LOQ), 100%, and 150% of the specification limit for the impurity.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically determined by performing at least six replicate measurements of the same sample.

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment.

In a validation study for Lopinavir impurities, the accuracy was determined by analyzing spiked samples at different concentration levels. tsijournals.com The mean recovery for the impurities was found to be within the acceptable range of 97.0% to 103.0%. tsijournals.com Similarly, the precision was evaluated by analyzing six replicate samples, and the RSD was calculated. For impurities, an RSD of less than 10% is often considered acceptable.

Table 2: Representative Accuracy Data for this compound

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
LOQ 0.20.19899.0%
100% 1.01.01101.0%
150% 1.51.4898.7%

Table 3: Representative Precision Data for this compound

Precision LevelParameterResultAcceptance Criteria
Repeatability %RSD of 6 replicates2.5%≤ 10%
Intermediate Precision %RSD (Day 1 vs. Day 2)3.1%≤ 10%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For instrumental methods, LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for estimating the LOQ. ijprajournal.com These values are then experimentally verified by injecting solutions at the determined concentrations and checking for the appropriate S/N ratio.

In a study validating an HPLC method for Lopinavir related substances, the LOD and LOQ for various impurities were established. The LODs ranged from 0.028 µg/mL to 0.063 µg/mL, and the LOQs ranged from 0.084 µg/mL to 0.192 µg/mL for the different impurities. nih.gov These ranges indicate the high sensitivity of the developed method. For this compound, similar sensitivity would be expected from a well-developed and validated method.

Table 4: Illustrative LOD and LOQ Values for this compound

ParameterMethodResult (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio (3:1)0.05
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (10:1)0.15

Role of N2 Des L Valinyl N2 Formal Lopinavir in Academic Pharmaceutical Impurity Profiling and Stability Studies

Significance of N2-Des(L-valinyl) N2-Formal Lopinavir (B192967) in Establishing Lopinavir Purity Profiles for Research

The establishment of a comprehensive purity profile is a fundamental requirement in the development and evaluation of any active pharmaceutical ingredient (API). In the context of academic research, where the focus is often on elucidating novel synthetic routes, developing new analytical methods, or investigating drug delivery systems, a thorough understanding of potential impurities is crucial for accurate and reproducible results.

N2-Des(L-valinyl) N2-Formal Lopinavir serves as a critical reference point for researchers in this endeavor. Its availability as a characterized chemical entity allows academic laboratories to:

Develop and Validate Analytical Methods: Researchers rely on well-characterized impurity standards to develop and validate the specificity and sensitivity of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The presence of a distinct peak corresponding to this compound in a chromatogram confirms the method's ability to separate this impurity from the parent lopinavir molecule and other related substances.

Qualify and Quantify Impurities: By using a reference standard of this compound, academic researchers can accurately quantify its presence in lopinavir samples. This is essential for setting purity specifications for newly synthesized lopinavir batches or for material intended for research purposes.

Benchmark Synthetic Efficiency: In academic efforts focused on optimizing the synthesis of lopinavir, the presence and quantity of this compound can serve as an indicator of the efficiency and selectivity of the chemical reactions employed. Minimizing the formation of this and other impurities is a key objective in developing robust synthetic protocols.

The table below summarizes the key characteristics of this compound relevant to its use in purity profiling.

Compound Name Molecular Formula Role in Purity Profiling
This compoundC29H34N2O4Reference standard for method development, impurity quantification, and synthetic route optimization.

Academic Investigations into Lopinavir Drug Product Stability and Degradation Kinetics

Understanding the degradation pathways of a drug is a cornerstone of pharmaceutical stability studies. Academic research plays a vital role in performing in-depth investigations under various stress conditions to predict the long-term stability of a drug and to identify its degradation products.

Forced degradation studies are a common practice in academic and industrial settings to accelerate the degradation of a drug substance. These studies typically involve exposing the drug to harsh conditions such as strong acids, bases, oxidizing agents, light, and heat. Through these investigations, researchers can identify potential degradation products that may form under normal storage conditions over time.

While specific academic literature detailing the precise formation mechanism of this compound is not widely available in the public domain, its characterization as a lopinavir impurity strongly suggests its emergence during such stability and stress studies. The structure of the molecule, featuring a formyl group in place of the L-valinyl moiety, points towards a potential degradation pathway involving the cleavage of the valine residue and subsequent formylation. The identification of this compound as a process impurity or a degradation product is a critical step that precedes any kinetic studies.

Once a degradation product like this compound is identified, the next logical step in academic research is to study the kinetics of its formation. Such studies are designed to understand the rate at which the degradation occurs under specific and controlled environmental conditions. This typically involves:

Isothermal Studies: Lopinavir samples are stored at various constant temperatures, and the concentration of this compound is monitored over time.

Humidity Studies: The effect of moisture on the formation of the impurity is assessed by storing samples at different relative humidity levels.

pH-Rate Profiles: The stability of lopinavir in aqueous solutions at different pH values is investigated to determine the conditions under which the formation of this compound is accelerated or inhibited.

Data from these kinetic studies are crucial for predicting the shelf-life of lopinavir and for developing formulation strategies to minimize its degradation. The table below illustrates a hypothetical representation of data that would be generated from such a kinetic study.

Condition Time (days) This compound (%)
40°C / 75% RH300.15
40°C / 75% RH600.32
40°C / 75% RH900.50
60°C100.45
60°C200.92
60°C301.55

This table is for illustrative purposes to demonstrate the type of data generated in kinetic studies and does not represent actual experimental results.

Impact of this compound on Academic Purity Research of Lopinavir Bulk Materials

The presence of impurities, including this compound, has a significant impact on the academic research of lopinavir bulk materials. The primary goal of such research is often to develop more efficient and cost-effective methods for producing high-purity lopinavir.

The identification and monitoring of this compound allows researchers to:

Assess the Quality of Bulk Batches: Academic laboratories synthesizing or procuring lopinavir for their research must first ascertain its purity. The presence of this compound above a certain threshold could indicate a suboptimal synthesis or improper storage of the bulk material.

Refine Purification Techniques: When this compound is detected in a synthesized batch of lopinavir, researchers are prompted to develop or refine purification methods, such as recrystallization or chromatography, to effectively remove this impurity.

Contribute to the Body of Knowledge: Academic research that identifies and characterizes impurities like this compound contributes valuable information to the broader scientific community. This knowledge can be utilized by other researchers and by regulatory bodies to establish appropriate quality standards for the drug.

Q & A

Basic Research Questions

Q. How can spectroscopic and chromatographic methods be employed to confirm the chemical structure of N2-Des(L-valinyl) N2-Formal Lopinavir?

  • Methodology : Use nuclear magnetic resonance (NMR) to identify functional groups (e.g., amide, aldehyde) and verify backbone modifications. Pair with high-performance liquid chromatography (HPLC) to assess purity and confirm retention time against reference standards. Mass spectrometry (MALDI-TOF) can validate molecular weight, particularly for distinguishing degradation products .
  • Key Challenge : Ensure solvent compatibility in NMR to avoid signal overlap from hydrophobic regions of the molecule.

Q. What experimental design is recommended for evaluating the compound’s HIV protease inhibition efficacy in vitro?

  • Protocol : Use a competitive inhibition assay with fluorogenic substrates (e.g., HIV-1 protease substrate Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2). Measure IC₅₀ values under physiological pH (7.4) and temperature (37°C). Include ritonavir as a control to assess synergistic effects .
  • Data Interpretation : Normalize activity against cell viability (MTT assay) to rule out cytotoxicity artifacts .

Q. What are the best practices for quantitative analysis of this compound in biological matrices?

  • Approach : Optimize LC-MS/MS with electrospray ionization (ESI) for sensitivity. Use deuterated internal standards (e.g., lopinavir-d₆) to correct for matrix effects. Validate linearity (1–10,000 ng/mL), recovery (>85%), and precision (CV <15%) per FDA guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in drug concentration measurements between dried blood spots (DBS) and plasma samples?

  • Investigation : Compare extraction efficiencies using methanol:acetonitrile (70:30) vs. phosphate-buffered saline. Account for hematocrit variability and degradation during storage (e.g., -80°C vs. room temperature). Incorporate stability-indicating assays to detect oxidized metabolites .
  • Case Study : DBS lopinavir concentrations were >30% lower than plasma due to degradation; adding antioxidants (e.g., ascorbic acid) improved stability .

Q. What strategies enhance the bioavailability of this compound, given its poor solubility (BCS Class IV)?

  • Solution : Develop solid dispersions with hydrophilic polymers (e.g., polyvinylpyrrolidone K30). Characterize amorphous phase stability via differential scanning calorimetry (DSC) and X-ray diffraction. In vivo testing in murine models should correlate Cmax and AUC with in vitro dissolution profiles .

Q. Why do preclinical antiviral activity data often conflict with clinical trial outcomes (e.g., COVID-19 studies)?

  • Analysis : Evaluate interspecies differences in cytochrome P450 metabolism affecting drug exposure. For example, lopinavir’s IC₅₀ in Vero cells (1.7 μM) may not translate to human lung tissue due to protein binding (>98%) and efflux transporters .
  • Recommendation : Use physiologically based pharmacokinetic (PBPK) modeling to predict human doses from animal data .

Q. How should contradictory findings about the compound’s impact on blood pressure be resolved?

  • Study Design : Conduct longitudinal cohort studies with ambulatory blood pressure monitoring (ABPM). Stratify by comorbidities (e.g., hypertension, HIV-associated nephropathy) and concomitant medications (e.g., CYP3A4 inhibitors). Adjust for ritonavir’s own hypertensive effects .

Q. What computational approaches predict the compound’s efficacy against SARS-CoV-2 proteases?

  • Framework : Perform molecular docking (e.g., AutoDock Vina) using SARS-CoV-2 Mpro crystal structures (PDB: 6LU7). Validate with pseudovirus neutralization assays. Note that lopinavir/ritonavir showed no clinical benefit in the WHO Solidarity Trial despite in vitro activity, highlighting the need for multi-target screening .

Tables for Key Data

Parameter Value Source
LogP (lipophilicity)4.2 ± 0.3
Plasma protein binding>98%
IC₅₀ (HIV-1 protease)15 nM
DBS-plasma correlationR² = 0.62 (unstable under storage)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.